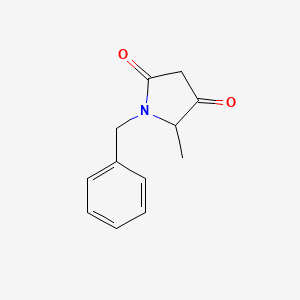

1-Benzyl-5-methylpyrrolidine-2,4-dione

Description

1-Benzyl-5-methylpyrrolidine-2,4-dione is a heterocyclic organic compound featuring a five-membered pyrrolidine ring substituted with two ketone groups at positions 2 and 4, a benzyl group at position 1, and a methyl group at position 4.

Properties

IUPAC Name |

1-benzyl-5-methylpyrrolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9-11(14)7-12(15)13(9)8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJMJWRMYMVQIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CC(=O)N1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-methylpyrrolidine-2,4-dione can be synthesized through several synthetic routes. One common method involves the condensation of benzylamine with methyl acetoacetate, followed by cyclization to form the pyrrolidine ring. The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions .

Industrial Production Methods: Industrial production of 1-benzyl-5-methylpyrrolidine-2,4-dione may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-methylpyrrolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can yield the corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-Benzyl-5-methylpyrrolidine-2,4-dione has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activities.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzyl-5-methylpyrrolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-2,4-dione Derivatives

Pyrimidine-2,4-diones, such as 6-[(3-benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (compound 4, ), share the 2,4-dione motif but differ in their six-membered aromatic pyrimidine ring. Key distinctions include:

- Aromaticity vs.

- Substituent Effects : The benzyloxy and methoxymethyl groups in pyrimidine-diones increase steric bulk and lipophilicity, which may reduce aqueous solubility compared to the simpler benzyl and methyl substituents in 1-benzyl-5-methylpyrrolidine-2,4-dione .

Pyran-2,4-dione Derivatives

Bis-(β-enamino-pyran-2,4-dione) derivatives () feature a six-membered pyran ring with an oxygen atom. Notable differences include:

- Electronic Properties: Pyran-diones exhibit higher dipole moments (e.g., compound 2a has a dipole moment exceeding 2b), driven by β-enamino groups and oxygen’s electronegativity. This contrasts with the pyrrolidine-dione’s likely lower polarity due to its saturated ring and fewer electronegative atoms.

- Crystal Packing : Intermolecular interactions (e.g., H∙∙∙H, O∙∙∙H) in pyran-diones enhance crystal stability, whereas the benzyl group in the target compound may promote π-π stacking, altering crystallization behavior .

Thiazolidine-2,4-dione Derivatives

Thiazolidine-2,4-diones () are sulfur-containing analogs renowned for biological activities (e.g., antioxidant, antimicrobial). Key comparisons:

- Pharmacokinetics : Thiazolidine-diones are optimized for ADME (absorption, distribution, metabolism, excretion) properties, whereas the pyrrolidine-dione’s benzyl group may increase metabolic stability but reduce aqueous solubility.

Pyridine Derivatives

While 3-(1-benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine () shares a benzyl substituent, its pyridine ring introduces distinct properties:

- Basicity: Pyridine’s aromatic nitrogen increases basicity compared to the pyrrolidine-dione’s non-aromatic amine.

- Applications : Pyridine derivatives are often used as ligands or catalysts, whereas pyrrolidine-diones may serve as scaffolds for drug design due to their hydrogen-bonding motifs .

Data Tables

Table 1: Structural and Electronic Comparison

Table 2: Pharmacological and Physicochemical Properties

| Compound Class | Aqueous Solubility | LogP (Predicted) | Biological Activity | ADME Optimization |

|---|---|---|---|---|

| Pyrrolidine-2,4-dione | Moderate | ~2.5 | Underexplored | Limited data |

| Pyrimidine-2,4-dione | Low | ~3.8 | Not reported | No |

| Thiazolidine-2,4-dione | Moderate to High | ~1.5–2.0 | Antioxidant, Antimicrobial | Yes |

Biological Activity

1-Benzyl-5-methylpyrrolidine-2,4-dione (CAS No. 114473-97-1) is an organic compound belonging to the pyrrolidine family, characterized by a five-membered ring structure with significant biological activity. This compound has been studied for its potential therapeutic applications, particularly in medicinal chemistry, due to its interactions with various biological targets.

Chemical Structure and Properties

The chemical structure of 1-benzyl-5-methylpyrrolidine-2,4-dione includes:

- Pyrrolidine ring : A five-membered cyclic amine.

- Substituents : A benzyl group at the 1-position and a methyl group at the 5-position.

- Diketone functionality : Two carbonyl groups located at the 2 and 4 positions.

This structural configuration is crucial for its biological activity, influencing how it interacts with enzymes and receptors.

1-Benzyl-5-methylpyrrolidine-2,4-dione exhibits its biological effects primarily through:

- Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can bind to cellular receptors, thereby modulating signal transduction pathways.

- DNA/RNA Interaction : Potential interactions with nucleic acids could influence gene expression and protein synthesis.

Biological Activity

Research indicates that 1-benzyl-5-methylpyrrolidine-2,4-dione possesses a variety of biological activities:

Anticancer Activity

Studies have demonstrated that this compound may act as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer progression. IDO1 catalyzes the first step in tryptophan catabolism along the kynurenine pathway, which is often hijacked by tumors to evade immune surveillance. Inhibition of IDO1 could enhance anti-tumor immunity.

Antimicrobial Properties

Preliminary investigations suggest that 1-benzyl-5-methylpyrrolidine-2,4-dione exhibits antimicrobial activity against various bacterial strains. Its efficacy against resistant strains like MRSA has been noted, indicating potential as an antibiotic agent.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits IDO1; enhances immune response | |

| Antimicrobial | Effective against MRSA and other resistant strains | |

| Anti-inflammatory | Modulates inflammatory pathways |

Case Study: Inhibition of IDO1

A study focused on the inhibition of IDO1 by 1-benzyl-5-methylpyrrolidine-2,4-dione showed promising results. The compound demonstrated IC50 values indicating potent inhibition compared to standard inhibitors. This suggests its potential utility in cancer immunotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.